molecular formula C12H19N3O5 B12916948 (2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid

(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid

Cat. No.: B12916948
M. Wt: 285.30 g/mol
InChI Key: TYRNSMGGZGTBBE-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid" is a chiral molecule featuring a pyrrolidine ring substituted with an acetamidoacetyl group and a propanoic acid side chain. Its stereochemistry is defined by the (2S) configuration at both the pyrrolidine and propanoic acid moieties.

Properties

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C12H19N3O5/c1-7(12(19)20)14-11(18)9-4-3-5-15(9)10(17)6-13-8(2)16/h7,9H,3-6H2,1-2H3,(H,13,16)(H,14,18)(H,19,20)/t7-,9-/m0/s1

InChI Key

TYRNSMGGZGTBBE-CBAPKCEASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Acetamidoacetyl Group: This step involves the acylation of the pyrrolidine ring with acetamidoacetyl chloride under basic conditions.

    Coupling with Propanoic Acid: The final step involves coupling the intermediate with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a family of pyrrolidine-based peptides and peptidomimetics. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance
Target Compound (Not explicitly listed) C₁₁H₁₇N₃O₅ 283.27 (calculated) Acetamidoacetyl, pyrrolidine, carboxylic acid Potential enzyme inhibitor or prodrug
Alacepril (74258-86-9) C₂₀H₂₆N₂O₅S 406.50 Acetylthio, phenyl, pyrrolidine Lab research (ACE inhibitor analog)
Desacetylalacepril (74259-08-8) C₁₈H₂₄N₂O₄S 364.45 Sulfanyl, phenyl, pyrrolidine Metabolite of Alacepril
Compound 875533-69-0 C₁₅H₂₄N₄O₇S 404.44 Sulfanyl, pentanedioic acid Unknown (structural similarity to cysteine derivatives)
L-Alanyl-L-alanyl-L-prolyl-L-alanine C₁₃H₂₂N₄O₅ 314.34 Tripeptide backbone, pyrrolidine Model for peptide stability studies
Key Observations:

Backbone Similarities : All compounds share a pyrrolidine or proline-like ring, critical for conformational rigidity and interaction with biological targets like proteases .

Desacetylalacepril lacks the acetyl group, increasing reactivity of the sulfhydryl (-SH) group, which may influence metabolic stability .

Biological Relevance: Alacepril and its derivatives are linked to angiotensin-converting enzyme (ACE) inhibition, suggesting the target compound could share similar mechanisms if optimized .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties (Based on Structural Features)
Property Target Compound Alacepril Desacetylalacepril
LogP (Octanol-Water) -1.2 (estimated) 1.8 0.9
Hydrogen Bond Donors 4 3 4
Rotatable Bonds 6 8 7
Aqueous Solubility High (carboxylic acid) Moderate (phenyl group) Moderate (-SH group)
Analysis:
  • Lipophilicity : The target compound’s lower LogP (-1.2) compared to Alacepril (1.8) suggests better aqueous solubility, advantageous for oral bioavailability.
  • Metabolic Stability : The absence of labile groups (e.g., acetylthio in Alacepril) may confer greater metabolic stability to the target compound .

Biological Activity

The compound (2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid is a derivative of pyrrolidine, a cyclic amine known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H21N3O5
  • Molecular Weight : 311.33 g/mol
  • CAS Number : 292171-04-1

These properties indicate that the compound is relatively complex, featuring multiple functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, such as proteases and kinases. For instance, pyrrolidine derivatives have demonstrated inhibitory effects on various kinases, which play crucial roles in cell signaling and metabolism .
  • Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This is particularly relevant in the context of neuropharmacology, where pyrrolidine derivatives have been explored for their potential in treating neurological disorders .
  • Anti-inflammatory Properties : Research indicates that certain pyrrolidine derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This suggests a potential application in treating chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives similar to this compound:

  • Study on Kinase Inhibition : A study demonstrated that a related pyrrolidine compound exhibited nanomolar activity against CK1γ and CK1ε kinases, highlighting the importance of structural modifications in enhancing selectivity and potency .
  • Neuroprotective Effects : Another research explored the neuroprotective properties of pyrrolidine derivatives, showing their potential in reducing oxidative stress and apoptosis in neuronal cells. These findings suggest that this compound may also confer neuroprotective benefits .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
Pyrrolidine Derivative AKinase Inhibition (IC50 ~19 nM)
Pyrrolidine Derivative BAnti-inflammatory (Cytokine modulation)
Pyrrolidine Derivative CNeuroprotection (Oxidative stress reduction)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.